EFRAPEPTIN B - 138145-53-6

EFRAPEPTIN B

Catalog Number: EVT-1522685
CAS Number: 138145-53-6
Molecular Formula: C11H16O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Efrapeptin B is derived from specific fungal species. The primary source is the fungus Tolypocladium niveum, which has been shown to synthesize various efrapeptins, including Efrapeptin B. Additionally, Geotrichum candidum produces neo-efrapeptins that share similar properties and structures. These fungi are typically isolated from marine environments or soil, where they play a role in the ecosystem by producing these bioactive compounds.

Classification

Efrapeptin B belongs to the class of cyclic peptides and is characterized by its linear structure comprising 15 amino acids. The peptide is rich in C(α)-dialkyl amino acids such as 2-amino-4-methylpentanoic acid (also known as α-aminoisobutyric acid), isovaline, and several pipecolic acid residues. The presence of these unique amino acids contributes to its biological activity and conformational stability.

Synthesis Analysis

Methods

The synthesis of Efrapeptin B can be achieved through two primary methods: total synthesis and fermentation. Total synthesis involves chemical techniques to construct the peptide from simpler organic molecules. In contrast, fermentation utilizes the natural biosynthetic capabilities of fungi to produce the compound.

  1. Total Synthesis: This method has been explored for some efrapeptins but remains complex due to the need for precise control over stereochemistry and side-chain modifications.
  2. Fermentation: This approach leverages fungal cultures to produce Efrapeptin B naturally, often yielding higher quantities with fewer synthetic steps.

Technical Details

The total synthesis of efrapeptins typically employs solid-phase peptide synthesis techniques, which allow for efficient assembly of the peptide chain while controlling the sequence of amino acids. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

Efrapeptin B has a linear structure composed of 15 amino acids with a molecular formula that includes carbon, hydrogen, nitrogen, and oxygen atoms. The precise arrangement of these atoms contributes to its biological function.

Data

The molecular weight of Efrapeptin B is approximately 1662.1078 g/mol, as determined by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The structure features unique side chains that enhance its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Efrapeptin B participates in several chemical reactions that are crucial for its biological activity:

  • Inhibition of F(1)-ATPase: Efrapeptin B binds to F(1)-ATPase, disrupting ATP synthesis and hydrolysis.
  • Hydrolysis: The peptide may undergo hydrolysis under certain conditions, affecting its stability and activity.

Technical Details

The binding affinity of Efrapeptin B to F(1)-ATPase has been studied using various biochemical assays. These assays measure the inhibition kinetics and help elucidate the mechanism by which Efrapeptin B exerts its effects on ATP synthesis.

Mechanism of Action

Process

Efrapeptin B functions primarily by inhibiting F(1)-ATPase activity. This enzyme is pivotal in ATP production within cells:

  1. Binding: Efrapeptin B binds to specific sites on the F(1)-ATPase complex.
  2. Inhibition: This binding prevents the enzyme from catalyzing ATP synthesis from adenosine diphosphate and inorganic phosphate.
  3. Consequences: The inhibition leads to reduced ATP levels, affecting cellular energy metabolism and growth.

Data

Studies have shown that efrapeptins exhibit potent inhibitory effects on F(1)-ATPase across various organisms, suggesting a conserved mechanism of action that could be exploited for therapeutic purposes.

Physical and Chemical Properties Analysis

Physical Properties

Efrapeptin B is generally characterized by:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Efrapeptin B exhibits stability under acidic conditions but may degrade in alkaline environments.
  • Reactivity: The presence of specific functional groups allows for potential modifications that can enhance or alter its biological activity.

Relevant data from spectroscopic studies indicate that efrapeptins adopt helical conformations in solution, which are essential for their interaction with biological targets.

Applications

Efrapeptin B has several promising applications in scientific research and medicine:

  • Antitumor Activity: Due to its ability to inhibit cellular energy production, it shows potential as an antitumor agent.
  • Antimalarial Activity: Research indicates efficacy against malaria parasites through similar mechanisms.
  • Insecticidal Properties: Its toxicity towards certain insects makes it a candidate for agricultural applications as a natural pesticide.
Structural Characteristics of Efrapeptin B

Primary Structure and Amino Acid Composition

Efrapeptin B is a linear 15-residue non-ribosomal peptide produced by fungi such as Tolypocladium niveum and Tolypocladium geodes [4] [7]. Its primary structure is characterized by a high density of non-proteinogenic amino acids, which confer unique structural and functional properties. The sequence begins with an N-terminal acetyl cap (Ac-Pip) and ends with a C-terminal 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) group. The core residues include seven α-aminoisobutyric acid (Aib) units, three L-pipecolic acid (Pip) residues, two L-leucines (Leu), two glycines (Gly), and one β-alanine (β-Ala) [6]. Aib residues, known for their strong helix-inducing properties, dominate the sequence and are critical for maintaining the peptide’s rigid conformation. The central β-Ala-7 and Gly-8 residues act as a flexible hinge, enabling domain movements essential for biological activity [6].

Table 1: Amino Acid Sequence of Efrapeptin B

PositionResidueTypeRole/Property
1Ac-L-PipCyclic imino acidN-capping, helix initiation
2AibCα-tetrasubstituted310-helix stabilization
3L-PipCyclic imino acidSolvent shielding
4AibCα-tetrasubstitutedHydrogen bonding network
5AibCα-tetrasubstitutedPrevents proteolysis
6L-LeuAliphatic hydrophobicHydrophobic core packing
7β-Alaβ-amino acidFlexible hinge domain
8GlyAchiralConformational adaptability
9AibCα-tetrasubstitutedC-helix nucleation
10AibCα-tetrasubstitutedIntrahelical hydrogen bonding
11L-PipCyclic imino acidSteric constraint
12AibCα-tetrasubstitutedStability under thermal/chemical stress
13GlyAchiralSolvent exposure
14L-LeuAliphatic hydrophobicTarget binding interface
15Aib-DBNCα-tetrasubstituted + heterocycleC-terminal capping, charge relay

The abundance of Aib residues (47% of total residues) restricts backbone dihedral angles to the α-helical region (φ, ψ ≈ –60°, –30°), making Efrapeptin B resistant to proteolytic degradation and thermal denaturation. The DBN cap introduces a cationic charge at physiological pH, crucial for interactions with target proteins [3].

Tertiary Structure and Conformational Dynamics

In solution and when bound to its target, Efrapeptin B adopts a bifurcated 310-helical conformation stabilized by 12 successive intramolecular hydrogen bonds between residues i and i+3 [3]. This divides the peptide into two structurally distinct domains:

  • N-terminal domain (Residues 1–6): Forms a compact 310-helix stabilized by Aib-Aib interactions.
  • C-terminal domain (Residues 9–15): Extends the helical motif but with greater solvent exposure.

The central β-Ala-7–Gly-8 linker acts as a molecular hinge, allowing the two helical domains to adopt variable orientations relative to each other. Molecular dynamics simulations reveal that this region samples torsional angles (θ) between 120° and 180° and inter-domain distances (r) of 6.5–8.5 Å, facilitating adaptive binding to the F1-ATPase cavity [6]. Upon binding bovine F1-ATPase, Efrapeptin B’s helices dock into a deep cleft between the α, β, and γ subunits. The N-terminal domain engages βE via hydrophobic contacts with Leu-6 and Aib-5, while the C-terminal domain anchors to α subunits through Pip-11 and Aib-12. The DBN cap inserts into a subpocket near the γ subunit, forming salt bridges with conserved glutamate residues [3] [8].

Table 2: Conformational Metrics of Efrapeptin B Domains

ParameterN-Domain (Res 1-6)C-Domain (Res 9-15)Significance
Hydrogen bonds4 (i→i+3)4 (i→i+3)Stabilizes 310-helix
RMSD (bound vs. free)0.8 Å1.2 ÅC-domain adaptability
Solvent accessibility25%42%Target recognition
Hinge flexibilityθ = 162° ± 22°r = 7.7 Å ± 0.9 ÅOptimizes binding interface

Comparative Analysis with Efrapeptin Family Variants (C–J)

Efrapeptins C–J are natural analogs differing primarily at positions 7, 8, and 15, with Efrapeptin B distinguished by its β-Ala-7 and Gly-8 sequence [4]. Modifications in other variants include:

  • Efrapeptin C: Shares identical sequence with Efrapeptin B.
  • Efrapeptin D: β-Ala-7 replaced by L-Val, reducing hinge flexibility.
  • Efrapeptin F: Contains N-methyl-L-Leu at position 15, altering C-terminal sterics.
  • Efrapeptin G: Features D-Pip at position 11, disrupting helical continuity.

Biochemical assays show Efrapeptin B inhibits bovine F1-ATPase with an IC₅₀ of 40 nM, whereas Efrapeptin D (L-Val-7) exhibits 10-fold reduced potency (IC₅₀ = 400 nM) due to rigidified hinge dynamics [6]. Similarly, Efrapeptin G’s D-Pip-11 variant cannot sustain the 310-helix, leading to a 15-fold loss in activity. Efrapeptin F, despite its bulkier C-terminus, retains near-equivalent inhibition (IC₅₀ = 60 nM), indicating the C-terminal domain tolerates moderate steric changes [4] [7].

Table 3: Biological Activity of Efrapeptin Variants

VariantResidue 7Residue 8Residue 15F1-ATPase IC₅₀Conformational Stability
Bβ-AlaGlyAib-DBN40 nMHigh (ΔG = –8.2 kcal/mol)
Cβ-AlaGlyAib-DBN45 nMIdentical to B
DL-ValGlyAib-DBN400 nMReduced hinge flexibility
Fβ-AlaGlyN-Me-L-Leu-DBN60 nMSlightly altered C-helix
Gβ-AlaGlyAib-DBN*600 nMDisrupted helix (D-Pip-11)

*D-Pip at position 11.

Unique C-Terminal Capping Group and Its Role in Stability

The DBN cap (1,5-diazabicyclo[4.3.0]non-5-ene) is a bicyclic heterocycle unique to efrapeptins. It confers a net +1 charge at pH 7.0 due to protonation of its bridgehead nitrogen, enabling ionic interactions with conserved carboxylates (e.g., β-Glu-381 and α-Glu-403) in F1-ATPase’s binding cavity [3] [8]. Hydrogen bonding between DBN’s secondary nitrogen and the backbone carbonyl of residue 15 further stabilizes the C-terminus.

Biophysical studies demonstrate that DBN cap:

  • Shields the C-terminal carboxylate from hydrolysis, increasing half-life in serum from 2h (uncapped analogs) to >24h [6].
  • Enhances membrane permeability by masking the C-terminal charge, enabling mitochondrial uptake (log P = 1.8 vs. –0.3 for uncapped peptides) [3].
  • Anchors the peptide to F1-ATPase via a salt bridge network involving γ-Glu-98 and β-Asp-316, contributing ~40% of the total binding energy (–9.3 kcal/mol) [3] [8].

In synthetic analogs, replacing DBN with neutral caps (e.g., benzylamide) abolishes ATPase inhibition, underscoring its essential role in target engagement [6]. The cap’s rigidity also limits conformational entropy loss upon binding, optimizing the free energy of association.

Properties

CAS Number

138145-53-6

Product Name

EFRAPEPTIN B

Molecular Formula

C11H16O2

Synonyms

EFRAPEPTIN B

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